

PNU-292137: A Technical Guide to its Selectivity for CDK2/Cyclin E

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-292137 is a potent 3-aminopyrazole inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. This document provides an in-depth technical overview of the selectivity of **PNU-292137** for the CDK2/cyclin E complex, including quantitative biochemical data, detailed experimental methodologies, and visualization of the relevant biological pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers in oncology and drug discovery investigating CDK2 inhibition.

Introduction to PNU-292137 and its Target: CDK2/Cyclin E

The cell division cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), in association with their cyclin regulatory subunits, are central to the control of the cell cycle. The CDK2/cyclin E complex, in particular, plays a pivotal role in the transition from the G1 to the S phase, a critical checkpoint for DNA replication.[1][2] Consequently, the development of small molecule inhibitors targeting CDK2 has been a significant focus in the pursuit of novel anticancer therapeutics.



PNU-292137 emerged from a high-throughput screening effort as a potent inhibitor of CDK2/cyclin A and CDK2/cyclin E.[3] It belongs to the 3-aminopyrazole class of compounds and has demonstrated antitumor activity in preclinical models.[3][4] This guide focuses on the selectivity of **PNU-292137** for the CDK2/cyclin E complex, providing a detailed analysis for researchers and drug developers.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of **PNU-292137** against CDK2 complexed with its two principal cyclin partners, cyclin A and cyclin E, was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase Complex	IC50 (nM)
CDK2/Cyclin A	37
CDK2/Cyclin E	92

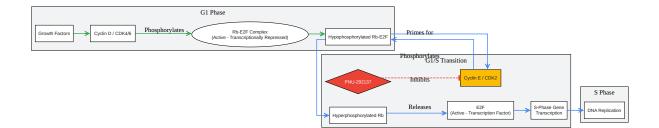
Data sourced from Pevarello et al., 2004.[3]

While a comprehensive public kinase selectivity panel screen for **PNU-292137** is not readily available, the initial characterization demonstrated its potent activity against the intended target. Further optimization of this compound led to the development of PHA-533533, which exhibited improved physicochemical properties.[5]

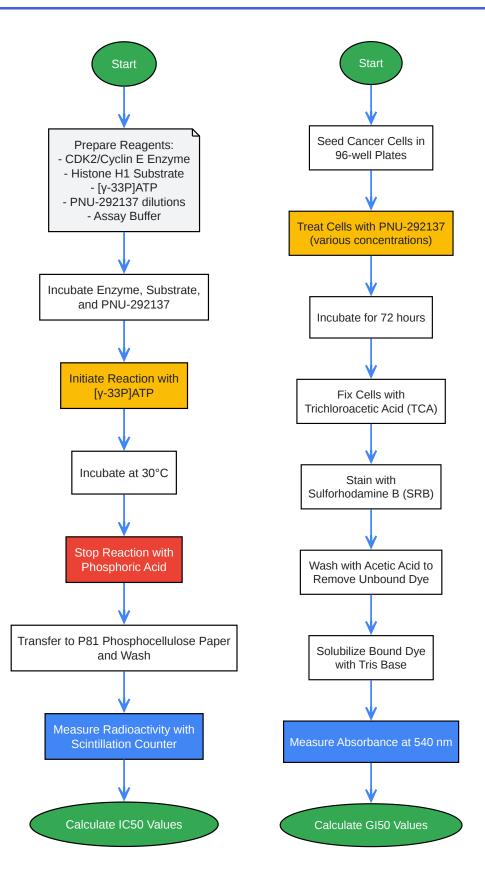
Signaling Pathway and Mechanism of Action

PNU-292137 exerts its effect by inhibiting the kinase activity of the CDK2/cyclin E complex. This intervention blocks the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S transition.

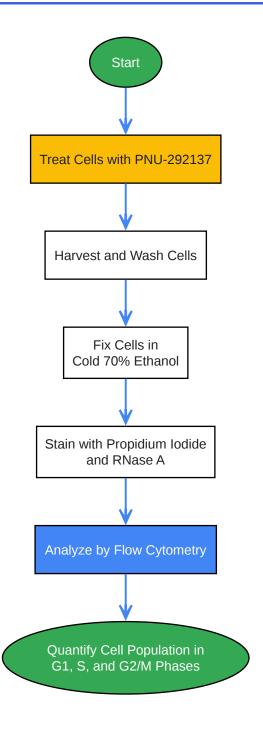












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